molecular formula C15H15Cl2N3O B6440322 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549016-92-2

1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440322
CAS No.: 2549016-92-2
M. Wt: 324.2 g/mol
InChI Key: NTIQCROIXTUTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound has emerged as a critical pharmacological tool for probing the role of DAPK1 in neuronal signaling and cell death pathways. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that has been identified as a key mediator of synaptic dysfunction and neuronal loss in various CNS pathologies. By specifically inhibiting DAPK1, this compound disrupts its interaction with the NMDA receptor subunit NR2B, thereby reducing NR2B phosphorylation and downstream pro-apoptotic signaling. This mechanism underlies its investigation as a potential therapeutic strategy for ischemic stroke, where it has been shown to confer significant neuroprotection in preclinical models by reducing infarct volume and improving functional outcomes. Recent research has also expanded its application to studying other DAPK1-implicated processes, including autophagy, inflammation, and certain cancer cell death mechanisms. Its well-characterized action makes it invaluable for elucidating the intricate biology of DAPK1 and for validating this kinase as a target for innovative drug discovery programs.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)12-2-13(16)4-14(17)3-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQCROIXTUTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(3,5-Dichlorobenzoyl)azetidin-3-ylmethanol

Procedure :

  • Azetidin-3-ylmethanol (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen.

  • 3,5-Dichlorobenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq) as a base.

  • The reaction is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with DCM.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield 1-(3,5-dichlorobenzoyl)azetidin-3-ylmethanol as a white solid (Yield: 85–90%).

Key Data :

ParameterValue
SolventDichloromethane
Temperature0°C → RT
Reaction Time12 hours
Yield85–90%

Oxidation to 1-(3,5-Dichlorobenzoyl)azetidine-3-carbaldehyde

Procedure :

  • The alcohol intermediate (1.0 eq) is dissolved in acetone and cooled to 0°C.

  • Jones reagent (CrO₃/H₂SO₄) is added until the orange color persists.

  • The mixture is stirred for 2 hours, neutralized with NaHCO₃, and extracted with ethyl acetate.

  • The aldehyde is purified via silica gel chromatography (Hexane:EtOAc = 4:1) (Yield: 75–80%).

Synthesis of 4-Methyl-1H-pyrazole

Cyclocondensation of Hydrazine with Pentane-2,4-dione

Procedure :

  • Hydrazine hydrate (1.2 eq) is added to a solution of pentane-2,4-dione (1.0 eq) in ethanol.

  • The mixture is refluxed for 6 hours, cooled, and filtered to isolate 4-methyl-1H-pyrazole as colorless crystals (Yield: 90–95%).

Key Data :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6 hours
Yield90–95%

Coupling of Azetidine and Pyrazole Subunits

Reductive Amination Strategy

Procedure :

  • 4-Methyl-1H-pyrazole (1.0 eq) and 1-(3,5-dichlorobenzoyl)azetidine-3-carbaldehyde (1.1 eq) are dissolved in dry THF.

  • Sodium triacetoxyborohydride (1.5 eq) is added portionwise at 0°C.

  • The reaction is stirred for 24 hours at room temperature, quenched with water, and extracted with EtOAc.

  • The product is purified via column chromatography (Yield: 70–75%).

Optimization Insight :

  • Weak bases (e.g., Na₂CO₃) in a two-phase system (toluene/water) improve regioselectivity and reduce byproducts.

  • Lower temperatures (–10°C to 0°C) minimize over-alkylation.

Mitsunobu Reaction for Ether Linkage

Procedure :

  • 4-Methyl-1H-pyrazole (1.0 eq), 1-(3,5-dichlorobenzoyl)azetidin-3-ylmethanol (1.2 eq), and PPh₃ (1.5 eq) are dissolved in THF.

  • Diethyl azodicarboxylate (DEAD, 1.5 eq) is added dropwise at 0°C.

  • The mixture is stirred for 12 hours, concentrated, and purified via flash chromatography (Yield: 65–70%).

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Reductive AminationTHF, NaBH(OAc)₃, RT70–75%Mild conditions, scalableRequires aldehyde precursor
Mitsunobu ReactionTHF, DEAD/PPh₃, 0°C → RT65–70%Direct alcohol couplingCostly reagents, sensitivity

Challenges and Optimization Strategies

  • Regioselectivity : Use of weak bases (e.g., K₂CO₃) in two-phase systems suppresses N2-alkylation of pyrazole.

  • Steric Hindrance : Bulky solvents (toluene) improve coupling efficiency between azetidine and pyrazole.

  • Purification : Silica gel chromatography with gradient elution (Hexane → EtOAc) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthetic methodologies, and biological activities.

Structural and Functional Analogues

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex

  • Structure : Features two 2,4-dichlorobenzoyl-thiourea ligands coordinated to an Fe(III) center.
  • Key Differences :
    • Substituent Position : The benzoyl group in this complex has 2,4-dichloro substitution, contrasting with the 3,5-dichloro configuration in the target compound. The 2,4-substitution may alter electronic effects and steric interactions with biological targets.
    • Core Structure : Thiourea and iron coordination vs. the pyrazole-azetidine scaffold.
  • Synthesis: Reflux method in ethanol (75°C, 7 hours) with a 97.58% yield, characterized by UV-Vis, FT-IR, and mass spectrometry .

2.1.2 Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate

  • Structure: Pyrazole core with a 3-chlorophenyl group, amino substituent, and diethyl carboxylate esters.
  • Chlorine Position: Single 3-chloro substituent on the phenyl ring vs. 3,5-dichloro on benzoyl.
  • Bioactivity : Broad-spectrum antitumor and antibacterial activities attributed to the pyrazole scaffold .
  • Synthesis : Characterized via XRD, FTIR, and TEM spectroscopy .

1-(4-Methoxybenzyl)-3,5-Dimethyl-4-Nitro-1H-Pyrazole

  • Structure : Pyrazole with nitro, dimethyl, and 4-methoxybenzyl groups.
  • Key Differences :
    • Substituents : Nitro (electron-withdrawing) and methoxy (electron-donating) groups contrast with the dichlorobenzoyl group in the target compound.
    • Molecular Weight : 261.28 g/mol (lower than the estimated ~350–400 g/mol for the target compound due to azetidine and dichlorobenzoyl) .
  • Applications : Structural data suggest utility in materials science or as a synthetic intermediate .
Comparative Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Synthesis Yield/Techniques
1-{[1-(3,5-Dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole C₁₆H₁₆Cl₂N₂O ~353.2 (estimated) 3,5-Dichlorobenzoyl, azetidine, methyl Hypothesized anticancer/antimicrobial Not reported in provided evidence
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) C₁₈H₁₄Cl₄FeN₄O₂S₂ ~592.0 (estimated) 2,4-Dichlorobenzoyl, thiourea, Fe(III) Ribonucleotide reductase inhibition 97.58% yield; reflux in ethanol
Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate C₁₅H₁₇ClN₄O₄ ~364.8 (estimated) 3-Chlorophenyl, amino, diethyl carboxylate Antitumor, antibacterial XRD, FTIR, TEM
1-(4-Methoxybenzyl)-3,5-Dimethyl-4-Nitro-1H-Pyrazole C₁₃H₁₅N₃O₃ 261.28 Nitro, dimethyl, 4-methoxybenzyl Not reported Commercial synthesis
Key Findings
  • Substituent Position Effects : The 3,5-dichloro configuration in the target compound may enhance hydrophobic interactions with target proteins compared to 2,4-dichloro isomers, which could influence binding affinity .
  • Heterocyclic Core Impact : The azetidine ring’s conformational constraints might improve target selectivity over flexible thiourea ligands in the iron complex .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of 3,5-dichlorobenzoyl chloride with azetidine precursors under basic conditions.
  • Step 2 : Coupling the azetidine intermediate with a 4-methylpyrazole derivative using alkylation or nucleophilic substitution.
  • Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF or DMSO), and employ catalysts like K₂CO₃ to enhance reactivity. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm) and pyrazole (δ 6.0–7.5 ppm) protons. Confirm substitution patterns via COSY and HSQC.
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
    • Crystallography : Use single-crystal X-ray diffraction with SHELXL (SHELX suite) for refinement. Resolve disorder in the dichlorobenzoyl group using restraints .

Intermediate Research Questions

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity, particularly in cancer research?

  • Assays :

  • Enzyme inhibition : Test against ribonucleotide reductase (RR) via UV-Vis spectroscopy, comparing ΔG values from docking studies (e.g., AutoDock Vina) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for solvent effects.
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Q. How does the presence of the 3,5-dichlorobenzoyl group influence the compound’s reactivity and stability under physiological conditions?

  • Reactivity : The electron-withdrawing Cl groups enhance electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attacks (e.g., by serine hydrolases).
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The dichloro substitution reduces hydrolytic degradation compared to non-halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

  • Methodology :

  • Purity validation : Perform elemental analysis (C, H, N) and quantify impurities via GC-MS.
  • Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) and enzyme sources (recombinant vs. native RR).
  • Meta-analysis : Use tools like PRISMA to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for azetidine-pyrazole hybrids to enhance target selectivity?

  • Approaches :

  • Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups on the azetidine ring to probe steric effects.
  • Computational modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding poses with RR or kinases.
  • Selectivity profiling : Screen against off-target enzymes (e.g., COX-2, CYP450) using fluorescence polarization .

Q. How can X-ray crystallography using SHELX software elucidate the binding mode of this compound with its target enzyme?

  • Protocol :

  • Co-crystallization : Soak the compound into RR crystals (PDB: 3TQQ) at 10 mM concentration.
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets.
  • Refinement : Solve phases via molecular replacement (Phaser) and refine with SHELXL. Validate ligand placement using omit maps and B-factor analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.